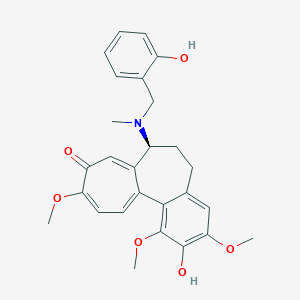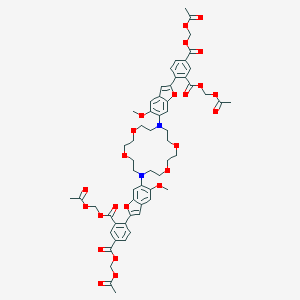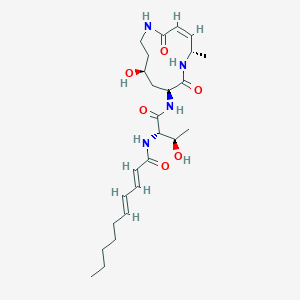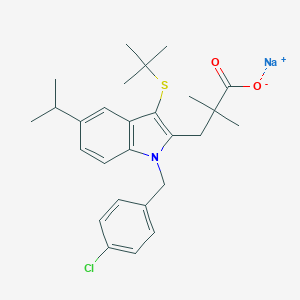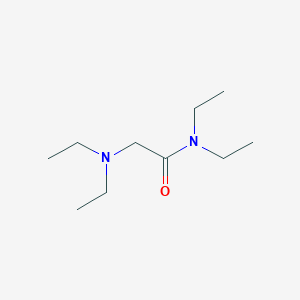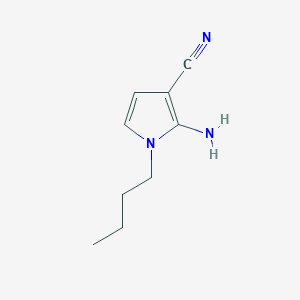
2-amino-1-butyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-butyl-1H-pyrrole-3-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains a pyrrole ring, an amino group, and a nitrile group. This compound has been synthesized using various methods and has been extensively studied for its potential applications in various fields.
Scientific Research Applications
2-amino-1-butyl-1H-pyrrole-3-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of its major applications is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. It has also been studied for its potential applications in the field of medicinal chemistry, where it has been shown to possess anti-cancer properties.
Mechanism Of Action
The mechanism of action of 2-amino-1-butyl-1H-pyrrole-3-carbonitrile is not fully understood. However, it has been shown to interact with DNA and inhibit the growth of cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical And Physiological Effects
2-amino-1-butyl-1H-pyrrole-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication. It has also been shown to induce G2/M cell cycle arrest, which is a process that prevents cells from dividing.
Advantages And Limitations For Lab Experiments
The advantages of using 2-amino-1-butyl-1H-pyrrole-3-carbonitrile in lab experiments include its ease of synthesis, high purity, and potential applications in various fields of scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-amino-1-butyl-1H-pyrrole-3-carbonitrile. One direction is to further investigate its potential applications in the field of organic electronics. Another direction is to conduct more studies on its potential anti-cancer properties and its mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects and its potential limitations in lab experiments.
Synthesis Methods
The synthesis of 2-amino-1-butyl-1H-pyrrole-3-carbonitrile can be achieved using different methods. One of the most commonly used methods is the reaction between 1,4-dibromobutane and 1H-pyrrole-3-carbonitrile in the presence of a base such as potassium carbonate. Another method involves the reaction between 1-bromo-2-butene and 1H-pyrrole-3-carbonitrile in the presence of a palladium catalyst. Both methods have been shown to yield high purity products.
properties
CAS RN |
114344-37-5 |
|---|---|
Product Name |
2-amino-1-butyl-1H-pyrrole-3-carbonitrile |
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-amino-1-butylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C9H13N3/c1-2-3-5-12-6-4-8(7-10)9(12)11/h4,6H,2-3,5,11H2,1H3 |
InChI Key |
FOEYKARRRIIPNF-UHFFFAOYSA-N |
SMILES |
CCCCN1C=CC(=C1N)C#N |
Canonical SMILES |
CCCCN1C=CC(=C1N)C#N |
synonyms |
1H-Pyrrole-3-carbonitrile, 2-amino-1-butyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




